2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide (hereafter referred to as Compound A) is a nitrogenous heterocycle featuring a diazaspiro[4.5]decane core, a 4-chlorophenyl substituent, and an N-(4-ethoxyphenyl)acetamide side chain. This article compares Compound A with structurally related analogues to elucidate key differences in molecular properties, synthetic pathways, and biological implications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-2-31-20-12-10-19(11-13-20)26-21(29)16-28-23(30)22(17-6-8-18(25)9-7-17)27-24(28)14-4-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRMNMISXNBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the chlorophenyl and ethoxyphenyl groups via substitution reactions. Common reagents used in these steps include chlorinating agents, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Molecular Comparison
Key Observations:
Spiro Ring Variations :
- Spiro ring size (e.g., [4.5] vs. [4.6]) influences conformational rigidity. Larger rings (e.g., spiro[4.6]undecane in ) may enhance binding pocket compatibility in target proteins .
- Substituents on the spiro ring (e.g., sulfanyl in or tert-butyl in ) modulate electronic properties and steric hindrance.
Aromatic Substituents :
- Compound A ’s 4-chlorophenyl group provides electron-withdrawing effects, contrasting with fluorophenyl (electron-deficient, ) or methoxyphenyl (electron-donating, ).
- The N-(4-ethoxyphenyl)acetamide side chain in Compound A differs from bulkier groups (e.g., tetrazolylmethyl in ), which may affect solubility and metabolic stability.
Biological Implications :
- SCH 900822 () demonstrates that spiro-diazaspiro compounds can achieve high receptor selectivity (e.g., glucagon receptor antagonism). Compound A ’s 4-ethoxyphenyl group may confer distinct pharmacokinetic profiles.
Crystallographic and Conformational Insights
- Crystal structures of acetamide derivatives (e.g., ) reveal that dihedral angles between aromatic rings and the amide group influence molecular packing and hydrogen bonding. For Compound A , the 4-ethoxyphenyl moiety may adopt distinct orientations compared to methoxy or halogenated variants.
- Hydrogen-bonding patterns (e.g., N–H⋯O dimers in ) are critical for stability; substituents like ethoxy may alter these interactions.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-(4-ethoxyphenyl)acetamide is a member of the spirocyclic class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H22ClN3O2
- Molecular Weight: 395.9 g/mol
- IUPAC Name: N-(4-chlorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Biological Activity Overview
This compound has been studied for various biological activities, including:
1. Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
2. Enzyme Inhibition
Several studies have highlighted the potential of diazaspiro compounds as enzyme inhibitors. Specifically, this compound may inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The IC50 values for related compounds have shown promising results, suggesting a strong potential for therapeutic applications.
3. Anticancer Properties
The spirocyclic structure is known to influence cell signaling pathways, potentially leading to anticancer effects. Compounds with similar frameworks have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Binding to Receptors: The compound may bind to G protein-coupled receptors (GPCRs), influencing downstream signaling pathways .
- Enzyme Interaction: As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Li et al., 2014 | Antibacterial Activity | Demonstrated strong antibacterial effects against Bacillus subtilis with IC50 values significantly lower than standard antibiotics. |
| Kumar et al., 2009 | Anticancer Activity | Reported that derivatives induced apoptosis in cancer cell lines through mitochondrial pathways. |
| Aziz-ur-Rehman et al., 2011 | Enzyme Inhibition | Identified several spirocyclic compounds with potent urease inhibition, suggesting therapeutic potential for urinary infections. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
